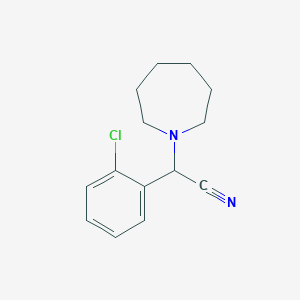
1-Azepanyl(2-chlorophenyl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azepanyl(2-chlorophenyl)acetonitrile, also known as ACN, is an organic compound that belongs to the class of nitriles. It is used in scientific research as a starting material for the synthesis of various compounds. ACN has a wide range of applications in the field of medicinal chemistry, pharmaceuticals, and agrochemicals. The purpose of
Mécanisme D'action
The mechanism of action of 1-Azepanyl(2-chlorophenyl)acetonitrile is not well understood. However, it is believed that 1-Azepanyl(2-chlorophenyl)acetonitrile acts as a nucleophile in many reactions. It can react with electrophiles such as aldehydes, ketones, and epoxides. 1-Azepanyl(2-chlorophenyl)acetonitrile can also undergo various reactions such as hydrolysis, reduction, and oxidation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-Azepanyl(2-chlorophenyl)acetonitrile. However, it has been reported that 1-Azepanyl(2-chlorophenyl)acetonitrile has anticonvulsant and analgesic properties. 1-Azepanyl(2-chlorophenyl)acetonitrile has also been reported to exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
1-Azepanyl(2-chlorophenyl)acetonitrile has several advantages for lab experiments. It is readily available and easy to handle. Moreover, it is relatively inexpensive compared to other starting materials. However, 1-Azepanyl(2-chlorophenyl)acetonitrile has some limitations for lab experiments. It is toxic and should be handled with care. Moreover, it is not stable in the presence of moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for the use of 1-Azepanyl(2-chlorophenyl)acetonitrile in scientific research. One potential direction is the synthesis of new anticonvulsant and analgesic agents. 1-Azepanyl(2-chlorophenyl)acetonitrile can also be used in the synthesis of new fluorescent probes for biochemical and biological applications. Moreover, 1-Azepanyl(2-chlorophenyl)acetonitrile can be used in the synthesis of new agrochemicals with improved properties.
Conclusion:
In conclusion, 1-Azepanyl(2-chlorophenyl)acetonitrile is an important starting material for the synthesis of various compounds. It has a wide range of applications in the field of medicinal chemistry, pharmaceuticals, and agrochemicals. The synthesis of 1-Azepanyl(2-chlorophenyl)acetonitrile can be achieved through a variety of methods. 1-Azepanyl(2-chlorophenyl)acetonitrile has anticonvulsant, anti-inflammatory, and analgesic properties. It is readily available and easy to handle, but it is toxic and should be handled with care. There are several future directions for the use of 1-Azepanyl(2-chlorophenyl)acetonitrile in scientific research, including the synthesis of new anticonvulsant and analgesic agents, new fluorescent probes, and new agrochemicals.
Méthodes De Synthèse
The synthesis of 1-Azepanyl(2-chlorophenyl)acetonitrile can be achieved through a variety of methods. One of the most common methods is the reaction of 2-chlorobenzonitrile with 1-azepanamine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
1-Azepanyl(2-chlorophenyl)acetonitrile is widely used in scientific research as a starting material for the synthesis of various compounds. It has been used in the synthesis of anticonvulsant, anti-inflammatory, and analgesic agents. 1-Azepanyl(2-chlorophenyl)acetonitrile has also been used in the synthesis of agrochemicals such as herbicides and insecticides. Moreover, 1-Azepanyl(2-chlorophenyl)acetonitrile has been used in the synthesis of fluorescent probes for biochemical and biological applications.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17/h3-4,7-8,14H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHRPWTYOWGVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(C#N)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B241126.png)

![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)
![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)

![5-{[2-(4-methoxyphenoxy)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B241156.png)

![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)
![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)
